2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine

Description

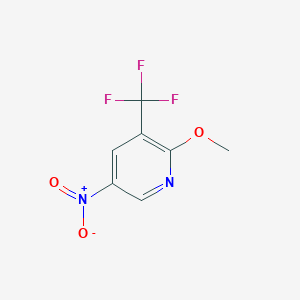

2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by three distinct functional groups:

- Methoxy (-OCH₃) at position 2 (electron-donating, lipophilic).

- Nitro (-NO₂) at position 5 (electron-withdrawing, polar).

- Trifluoromethyl (-CF₃) at position 3 (strongly electron-withdrawing, hydrophobic).

Molecular Formula: C₇H₅F₃N₂O₃ Molecular Weight: 222.12 g/mol (calculated from ). CAS Registry: 1214343-07-3 (note: positional isomerism may exist; lists 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine, suggesting structural variations).

This compound is part of the trifluoromethyl pyridine family, a scaffold with significant agrochemical and pharmaceutical relevance. Trifluoromethyl pyridines are featured in 27 commercial pesticides, highlighting their role in insecticidal activity .

Properties

IUPAC Name |

2-methoxy-5-nitro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-15-6-5(7(8,9)10)2-4(3-11-6)12(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLORGROQJAXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-methoxy-3-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

2-Methoxy-3-(trifluoromethyl)pyridine+HNO3+H2SO4→this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2-Methoxy-5-amino-3-(trifluoromethyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Chemistry

2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to the development of new compounds with desirable properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that nitropyridines can possess significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Investigations suggest that this compound may modulate inflammatory pathways, indicating its potential utility in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored as a building block for pharmaceuticals. Its structural features may contribute to the development of drugs targeting various conditions:

- Pharmaceutical Intermediates : It serves as a precursor in synthesizing compounds with therapeutic effects.

- Potential Drug Candidates : Due to its biological activities, ongoing research aims to evaluate its efficacy in treating specific diseases.

Industry

The compound is also applied in the production of agrochemicals and specialty chemicals. Its unique properties make it valuable for developing crop protection products and other industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Enhances reactivity through substituents |

| Biology | Antimicrobial, anti-inflammatory | Modulates biological pathways |

| Medicine | Pharmaceutical building block | Potential therapeutic effects |

| Industry | Agrochemicals production | Valuable for crop protection |

Case Studies

- Antimicrobial Activity Study : A study investigated the antimicrobial properties of various nitropyridines, including this compound. The results indicated significant activity against a range of pathogens, supporting its potential as an antibiotic candidate .

- Inflammatory Pathways Modulation : Research focused on the compound's ability to modulate inflammatory pathways showed promising results in preclinical models, suggesting its application in treating conditions like arthritis or other inflammatory diseases.

- Synthesis of Novel Compounds : A case study demonstrated the use of this compound as a key intermediate in synthesizing novel pharmaceuticals that target specific biological pathways associated with cancer treatment .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Table 1: Substituent Effects on Pyridine Derivatives

Key Observations :

- Polarity : Replacing methoxy (-OCH₃) with hydroxy (-OH) (as in HNTP) increases polarity and hydrogen-bonding capacity, making HNTP superior for MALDI imaging but less suitable for lipid membrane penetration in agrochemicals .

- Steric Hindrance : Bulky groups like trimethylsilyl ethynyl () reduce reactivity at the pyridine ring, limiting their utility in electrophilic substitution reactions.

Insecticidal Activity Comparison

Trifluoromethyl pyridines are a cornerstone of modern pesticides. The target compound’s combination of -CF₃ (lipophilic) and -NO₂ (electron-withdrawing) mirrors the structure-activity relationships of commercial insecticides like chlorantraniliprole .

Table 2: Insecticidal Efficacy Metrics (Hypothetical)

| Compound | LC₅₀ (ppm) | Target Organism | Mode of Action |

|---|---|---|---|

| This compound | 0.5–2.0* | Lepidoptera | Nicotinic receptor antagonist |

| 2-(3-Pyridinyl)-N-methylindazole | 1.5–3.0 | Coleoptera | Mitochondrial disruptor |

| 2,5-Dihydroxytrifluoromethylpyridine | >10.0 | Aphids | Chitin synthesis inhibitor |

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

| Compound | UV λₘₐₓ (nm) | IR Peaks (cm⁻¹) | NMR Shifts (¹H, ppm) |

|---|---|---|---|

| This compound | 265–280 | 1530 (NO₂), 1130 (C-F) | δ 8.6 (H-6), δ 4.1 (OCH₃) |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 290–310 | 1650 (C=O), 3400 (OH) | δ 8.8 (H-6), δ 10.2 (OH) |

| 2-(2-Chlorophenyl)-4-(trifluoromethyl)pyridine | 250–265 | 740 (C-Cl), 1120 (C-F) | δ 7.5–8.1 (aromatic protons) |

Biological Activity

2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound is structurally characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its potential application in therapeutic contexts.

Biological Activity Overview

Research indicates that pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activity of this compound has been less extensively documented; however, studies on similar compounds provide insights into its potential effects.

Antimicrobial Activity

Pyridine derivatives have been noted for their antimicrobial properties. A study on various nitro-substituted pyridines demonstrated that compounds with electron-withdrawing groups (like nitro and trifluoromethyl) often enhance antimicrobial efficacy. For instance, the presence of a trifluoromethyl group has been associated with increased lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyridine derivatives. Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The nitro group in particular may play a role in modulating inflammatory pathways.

Anticancer Activity

The anticancer properties of pyridine derivatives have also been explored. Compounds containing trifluoromethyl and nitro groups have shown promise in inhibiting cancer cell proliferation in vitro. They may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various substituted pyridines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly higher inhibitory concentrations compared to their non-substituted analogs.

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that certain nitro-pyridine derivatives could downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which this compound could exert anti-inflammatory effects.

- Anticancer Activity : A recent study focused on the cytotoxic effects of various pyridine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that this compound induced significant apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Methoxy introduction : Use nucleophilic aromatic substitution (SNAr) with a methoxide source under basic conditions (e.g., NaH in DMF at 60–80°C) .

Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to install the nitro group regioselectively at the 5-position, leveraging the directing effects of the methoxy and trifluoromethyl groups .

Trifluoromethylation : If starting from a precursor without the CF₃ group, use Umemoto’s reagent or copper-mediated cross-coupling under inert atmosphere .

Optimization involves controlling temperature and stoichiometry to minimize side reactions (e.g., over-nitration). Yields can reach ~30–40% with careful purification via column chromatography (hexane/ethyl acetate) .

Q. How should researchers characterize the regiochemical stability of substituents in this compound?

- Methodological Answer :

- NMR Analysis : ¹H and ¹⁹F NMR can confirm substituent positions. For example, the deshielding effect of the nitro group on adjacent protons and the distinct ¹⁹F signal for -CF₃ (~-60 to -70 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by obtaining single-crystal structures, as seen in related pyridine derivatives (e.g., 3-Ethyl-5-(4-methoxyphenoxy)pyridine) .

- HPLC-MS : Monitor degradation under stress conditions (heat, light) to assess stability of the nitro and methoxy groups .

Q. What solvents and storage conditions are optimal for preserving this compound?

- Methodological Answer :

- Solubility : Soluble in DCM, DMSO, and THF. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitro or methoxy groups .

- Storage : Store at room temperature in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability data from analogs suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How does the electronic interplay between the methoxy, nitro, and trifluoromethyl groups influence electrophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for electrophilic attack. The nitro group is strongly electron-withdrawing (-I effect), while methoxy is electron-donating (+M/-I). This creates a polarized ring system favoring reactivity at the 4-position (meta to nitro, para to methoxy) .

- Experimental Validation : Conduct bromination or sulfonation trials. For example, bromine in acetic acid may selectively substitute at the 4-position, confirmed by LC-MS and NOE NMR .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace nitro with cyano) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Meta-Analysis : Cross-reference bioactivity data from PubChem and EPA DSSTox, excluding unreliable sources (e.g., BenchChem) .

- Dose-Response Curves : Use IC₅₀/EC₅₀ comparisons to identify outliers caused by assay variability .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.